molecular formula C24H20N4O4 B11708017 (E)-N-(2-(2-(1-benzyl-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)-2-hydroxybenzamide

(E)-N-(2-(2-(1-benzyl-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)-2-hydroxybenzamide

Cat. No.: B11708017
M. Wt: 428.4 g/mol
InChI Key: KPZWZXXSTFDXOX-UHFFFAOYSA-N
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Description

N-({N’-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-HYDROXYBENZAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-HYDROXYBENZAMIDE typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

The final step includes the coupling of the indole derivative with 2-hydroxybenzamide under appropriate reaction conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-HYDROXYBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-({N’-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-HYDROXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-({N’-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-HYDROXYBENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-({N’-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-HYDROXYBENZAMIDE lies in its specific structural features, such as the presence of both the indole and benzamide moieties, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

N-[2-[(1-benzyl-2-hydroxyindol-3-yl)diazenyl]-2-oxoethyl]-2-hydroxybenzamide

InChI

InChI=1S/C24H20N4O4/c29-20-13-7-5-11-18(20)23(31)25-14-21(30)26-27-22-17-10-4-6-12-19(17)28(24(22)32)15-16-8-2-1-3-9-16/h1-13,29,32H,14-15H2,(H,25,31)

InChI Key

KPZWZXXSTFDXOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)C4=CC=CC=C4O

Origin of Product

United States

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